molecular formula C17H13N3O6S B2603168 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 922090-53-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2603168
CAS RN: 922090-53-7
M. Wt: 387.37
InChI Key: KWGYFKDQISMTED-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a 1,3,4-oxadiazole ring and a benzo[d][1,3]dioxol-5-yl group .


Molecular Structure Analysis

The compound contains several functional groups, including a benzamide, a 1,3,4-oxadiazole ring, and a benzo[d][1,3]dioxol-5-yl group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures have been involved in reactions like aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide and 1,3,4-oxadiazole groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research has shown that substituted benzamide/benzene sulfonamides, which include the chemical structure of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, possess significant anti-inflammatory and anticancer properties. These compounds have been synthesized and evaluated for their effectiveness against cancer cell lines, demonstrating moderate to excellent anticancer activity. Such findings suggest potential therapeutic applications in the treatment of various cancers (Gangapuram & Redda, 2009).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been explored for their antimicrobial and antifungal potentials. Studies indicate that these compounds exhibit moderate to significant antibacterial and antifungal activities. This suggests their potential utility in developing new antimicrobial agents to combat infectious diseases (Suresh Kumar, Prasad, & Chandrashekar, 2013).

Antiviral Research

In the realm of antiviral research, some derivatives have been synthesized and tested for their anti-HIV activities. Although the initial studies showed no selective inhibition against HIV-1 and HIV-2 replication in cell models, modifications in their structure might lead to the development of new antiviral agents. This highlights the importance of ongoing research and structural optimization in discovering potent antiviral drugs (Syed et al., 2011).

Material Science Applications

Beyond biomedical applications, this compound's derivatives have been explored in material science. For instance, aromatic polyamides with pendent groups and thin films made from them exhibit good thermal stability and solubility in specific solvents, which can be cast into thin flexible films. This opens up applications in creating materials with specific mechanical and optical properties for industrial use (Sava et al., 2003).

Future Directions

The study and application of this compound could be a potential area of research, given the biological activities observed in structurally similar compounds .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c1-27(22,23)12-5-2-10(3-6-12)15(21)18-17-20-19-16(26-17)11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYFKDQISMTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

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